1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one
Overview
Description
1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
As with many novel compounds, it is likely that it interacts with its targets in a complex manner, leading to a cascade of biochemical reactions .
Biochemical Pathways
Given the structural similarity of this compound to other pyridine derivatives, it may be involved in pathways related to cellular signaling, metabolism, or other cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As research progresses, we will gain a better understanding of how this compound affects cellular function and contributes to its potential therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects .
Properties
IUPAC Name |
1-(5-phenylmethoxypyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11(16)14-8-7-13(9-15-14)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNJTLCRUSCDEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630954 | |
Record name | 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858597-92-9 | |
Record name | 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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